2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-12-4-6-13(7-5-12)23-11-17(22)20-8-9-21-16(10-20)14-2-1-3-15(14)19-21/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSKDKSQAWMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.4 g/mol. The structure features a 4-fluorophenyl thioether moiety and a cyclopenta[3,4]pyrazolo framework, which contributes to its unique biological properties.
Biological Activity Overview
Research has indicated that compounds similar to 2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone exhibit a range of biological activities including:
- Antidepressant Effects : Compounds in this class have shown potential in modulating neurotransmitter systems associated with mood regulation.
- CNS Activity : Some derivatives have demonstrated both central nervous system (CNS) stimulation and depression effects in pharmacological evaluations.
- GABA-A Receptor Modulation : Similar structures have been identified as positive allosteric modulators of GABA-A receptors, which are crucial in anxiety and seizure disorders.
Antidepressant Activity
A study examining various derivatives revealed that compounds with the 4-fluorophenyl group exhibited significant antidepressant properties. The pharmacological evaluation indicated that these compounds could effectively antagonize tetrabenazine-induced symptoms in animal models. For instance, the 4-fluoro derivative was noted for its ability to antagonize pentylenetetrazol-induced tonic convulsions at doses comparable to those used for antidepressant effects .
CNS Stimulation and Depression
In an investigation of a series of tetrahydropyrimidine derivatives, it was found that some compounds induced CNS stimulation while others caused depression. The dual activity observed in certain compounds suggests a complex interaction with neurotransmitter systems . The ability to elicit both effects may provide therapeutic avenues for treating mood disorders.
GABA-A Receptor Modulation
Research has highlighted the role of similar compounds as positive allosteric modulators of GABA-A receptors. These interactions enhance the receptor's response to its natural ligand (GABA), potentially leading to anxiolytic effects. Molecular docking studies have provided insights into the structural features necessary for effective binding and modulation .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s pharmacological profile can be inferred by comparing its core and substituents to structurally related molecules:
Key Observations:
Core Structure Impact :
- The cyclopenta-pyrazolo-pyrazine core (target compound) is structurally distinct from triazoles and pyrazolo-pyrimidines , which are associated with antimicrobial and anticancer activities, respectively. Pyrazolo-pyrazines are less explored but may offer unique binding modes in kinase targets due to their fused bicyclic system.
- Piperazine derivatives (e.g., MK47) often target neurotransmitter receptors, whereas the target compound’s core may favor enzyme inhibition .
Substituent Effects :
- The 4-fluorophenylthio group in the target compound contrasts with the m-tolyl substituent in its closest analog . Fluorination typically enhances metabolic stability and electronegativity, while the thioether linkage may improve redox activity or hydrogen bonding.
- Compared to trifluoromethylphenyl (MK47) and 2,4-difluorophenyl groups , the target’s substituent balances lipophilicity and electronic effects without excessive steric bulk.
Synthetic Flexibility :
- The target compound’s synthesis may adopt strategies from triazole-based systems (e.g., halogen displacement ) or pyrazolo-pyrimidine couplings (e.g., Suzuki-Miyaura reactions ).
Research Findings and Implications
While direct bioactivity data for the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition Potential: Pyrazolo-pyrazine cores are found in kinase inhibitors (e.g., JAK/STAT pathways), and the fluorophenylthio group could enhance target affinity .
- Antimicrobial Activity : Fluorinated thioethers in triazole derivatives exhibit antifungal properties , suggesting the target may share similar applications.
- Metabolic Stability: Fluorine and sulfur atoms may improve pharmacokinetics compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
